6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a piperazine ring, and a trifluoromethoxyphenyl group, all connected to a triazine core. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a substitution reaction, where an adamantyl halide reacts with the piperazine derivative.
Attachment of the Triazine Core: The triazine core is formed through a cyclization reaction involving appropriate precursors, such as cyanuric chloride and amines.
Incorporation of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also contain a piperazine ring and are studied for their anti-tubercular activity.
Morpholinopyrimidine derivatives: These compounds have a similar piperazine structure and are investigated for their anti-inflammatory properties.
1,5-Fused-1,2,3-triazoles with piperazine moiety:
Properties
IUPAC Name |
6-[4-(1-adamantyl)piperazin-1-yl]-4-N,4-N-dimethyl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O/c1-34(2)23-31-22(30-20-3-5-21(6-4-20)37-26(27,28)29)32-24(33-23)35-7-9-36(10-8-35)25-14-17-11-18(15-25)13-19(12-17)16-25/h3-6,17-19H,7-16H2,1-2H3,(H,30,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBQHPHJUKTQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)NC6=CC=C(C=C6)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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